1,1-Dimethoxy-2-octylcyclopentane
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Overview
Description
1,1-Dimethoxy-2-octylcyclopentane is an organic compound with the molecular formula C15H30O2 and a molecular weight of 242.397 g/mol It is a derivative of cyclopentane, featuring two methoxy groups and an octyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-2-octylcyclopentane typically involves the reaction of 2-octylcyclopentanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the dimethoxy derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-2-octylcyclopentane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or antioxidant effects.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-2-octylcyclopentane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups and the octyl substituent may play a role in modulating the compound’s activity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxycyclopentane: Lacks the octyl substituent, making it less hydrophobic.
2-Octylcyclopentanone: Precursor to 1,1-Dimethoxy-2-octylcyclopentane, lacks the methoxy groups.
Cyclopentane: Parent compound, lacks both methoxy groups and octyl substituent.
Uniqueness
This compound is unique due to the presence of both methoxy groups and an octyl substituent, which confer distinct chemical and physical properties. These features may enhance its solubility in organic solvents and its potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
618067-92-8 |
---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
1,1-dimethoxy-2-octylcyclopentane |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-11-14-12-10-13-15(14,16-2)17-3/h14H,4-13H2,1-3H3 |
InChI Key |
YSVIICHPKCAMQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCC1(OC)OC |
Origin of Product |
United States |
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